molecular formula C9H11NO3 B3044202 L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 CAS No. 71939-39-4

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

Cat. No.: B3044202
CAS No.: 71939-39-4
M. Wt: 184.21 g/mol
InChI Key: OUYCCCASQSFEME-JAGVNIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1: is an isotopically labeled compound, often used in scientific research. This compound is a derivative of L-tyrosine, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The isotopic labeling makes it particularly useful in various analytical and research applications, including metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 typically involves the incorporation of deuterium into the L-tyrosine molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-tyrosine with deuterium atoms under specific conditions, such as using deuterated solvents and catalysts.

    Chemical Synthesis: Deuterated precursors can be used to synthesize this compound through a series of chemical reactions, ensuring the incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters to maximize deuterium incorporation.

    Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing tyrosine derivatives.

    Industry: Applied in the development of new materials and compounds with specific isotopic labeling for enhanced properties.

Mechanism of Action

The mechanism of action of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 involves its incorporation into biochemical pathways where tyrosine is a substrate. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound within these pathways. This helps in understanding the molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

    L-4-Hydroxyphenylalanine: The non-deuterated form of the compound.

    L-3,5-Dihydroxyphenylalanine: Another tyrosine derivative with different hydroxylation patterns.

    L-4-Hydroxyphenyl-2,3,5,6-D4-alanine: A similar compound with deuterium atoms at different positions.

Uniqueness: L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying biochemical pathways. The presence of deuterium atoms enhances the stability and allows for precise tracking in various research applications.

Properties

IUPAC Name

(2S)-2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-JAGVNIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C[C@@]([2H])(C(=O)O)N)[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 2
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 3
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 4
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 5
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Reactant of Route 6
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.